molecular formula C16H18ClN5S B15429015 6-[(2-Chlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine CAS No. 92961-95-0

6-[(2-Chlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine

Cat. No.: B15429015
CAS No.: 92961-95-0
M. Wt: 347.9 g/mol
InChI Key: OKUUZKYLYZSYKT-UHFFFAOYSA-N
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Description

This compound is a 2-aminopurine derivative with a (2-chlorophenyl)methylsulfanyl group at position 6 and a 2-methylpropyl (isobutyl) substituent at position 9 (Figure 1). The isobutyl group at N9 contributes to steric shielding and modulates solubility.

Properties

CAS No.

92961-95-0

Molecular Formula

C16H18ClN5S

Molecular Weight

347.9 g/mol

IUPAC Name

6-[(2-chlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine

InChI

InChI=1S/C16H18ClN5S/c1-10(2)7-22-9-19-13-14(22)20-16(18)21-15(13)23-8-11-5-3-4-6-12(11)17/h3-6,9-10H,7-8H2,1-2H3,(H2,18,20,21)

InChI Key

OKUUZKYLYZSYKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

6-[(2-Chlorophenyl)methylsulfanyl]-9-propyl-purin-2-amine (CAS 252059-07-7)
  • Key Difference : Propyl (linear C3 chain) at N9 vs. isobutyl (branched C4 chain) in the target compound.
  • However, branching in isobutyl may enhance metabolic stability due to reduced oxidation susceptibility .
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine
  • Key Difference : Ethylamine at position 6 and chloro at position 2 vs. sulfanyl and 2-chlorophenyl in the target.
  • Impact: The ethylamine group introduces hydrogen-bonding capacity, whereas the sulfanyl group prioritizes hydrophobic interactions. Chloro at position 2 may alter electronic distribution compared to the target’s 2-amino group .
6-(Benzylsulfanyl)-9-cyclohexyl-9H-purin-2-amine
  • Key Difference: Benzylsulfanyl (non-chlorinated aromatic) at position 6 and cyclohexyl at N9.
  • Cyclohexyl at N9 increases lipophilicity but may hinder target binding due to bulkiness .

Substituent Variations at Position 9

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine
  • Key Difference : Isopropyl (smaller branched C3) at N9 vs. isobutyl (C4) in the target.
  • Impact : Reduced steric bulk with isopropyl may improve solubility but decrease membrane permeability. The 4-methoxybenzyl group at position 6 introduces electron-donating effects, contrasting with the target’s electron-withdrawing 2-chlorophenyl .
9-Ethyl-2-(3-phenylpropoxy)-9H-purin-6-amine
  • Key Difference : Ethyl at N9 and flexible 3-phenylpropoxy chain at position 2.
  • Impact : The ethyl group minimizes steric effects, while the flexible propoxy chain may enhance entropic penalties during binding compared to the rigid sulfanyl group in the target .

Functional Group Modifications

{[2-Amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid
  • Key Difference : Acetic acid appended to the sulfanyl group.
  • Impact : The carboxylic acid enhances water solubility but reduces blood-brain barrier penetration. This contrasts with the target’s neutral (2-chlorophenyl)methylsulfanyl group, which balances lipophilicity and solubility .
6-Chloro-9-[(2-chlorophenyl)sulfonyl]-9H-purin-2-amine
  • Key Difference : Sulfonyl (electron-withdrawing) at N9 vs. isobutyl.

Solubility and Lipophilicity

  • Target Compound : The isobutyl group and 2-chlorophenylsulfanyl confer moderate lipophilicity (predicted LogP ~3.5), suitable for oral bioavailability.
  • Analogues: Propyl at N9 (CAS 252059-07-7): Lower LogP (~3.0) due to reduced branching. Cyclohexyl at N9 (CAS 24027-83-6): Higher LogP (~4.2) due to nonpolar cyclohexyl .

Data Tables

Table 1. Key Physicochemical Properties

Compound Position 6 Substituent Position 9 Substituent Predicted LogP Water Solubility (mg/mL)
Target Compound (2-Chlorophenyl)methylsulfanyl 2-Methylpropyl 3.5 0.12
6-[(2-Chlorophenyl)methylsulfanyl]-9-propyl-purin-2-amine (2-Chlorophenyl)methylsulfanyl Propyl 3.0 0.25
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine Chloro Isopropyl 2.8 0.45
6-(Benzylsulfanyl)-9-cyclohexyl-9H-purin-2-amine Benzylsulfanyl Cyclohexyl 4.2 0.03

Q & A

Q. What synthetic methodologies are recommended for 6-[(2-Chlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

  • Nucleophilic Substitution : React 6-chloropurine derivatives with thiol-containing intermediates (e.g., 2-chlorobenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cross-Coupling : Use Suzuki-Miyaura coupling for aryl group introduction, employing Pd(PPh₃)₄ as a catalyst and toluene as a solvent .
  • Optimization : Vary solvents (DMF vs. toluene), temperatures (25–120°C), and catalyst loadings (0.05–0.1 mmol) to maximize yield and purity. Monitor via TLC or HPLC .

Q. How should researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for 2-chlorophenyl) and LC-MS for molecular ion verification .
  • Crystallography : X-ray diffraction (if crystals form) to resolve 3D conformation, as demonstrated for analogous purine derivatives .
  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold for biological assays .

Q. What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorogenic substrates. Calculate IC₅₀ via dose-response curves (0.1–100 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Compare to reference inhibitors (e.g., staurosporine) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., in kinases). Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .

Q. What strategies resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified) and buffer conditions (pH 7.4, 37°C) .
  • Meta-Analysis : Pool data from ≥3 independent studies. Apply statistical weighting to account for variability in IC₅₀ values (e.g., random-effects model) .

Q. How can regioselective functionalization of the purine core be achieved?

Methodological Answer:

  • Protecting Groups : Use tetrahydropyran (THP) to block the N-9 position during Suzuki-Miyaura coupling, then deprotect with HCl/MeOH .
  • Directed C-H Activation : Employ Pd(OAc)₂ with directing groups (e.g., pyridine) for selective C-8 functionalization .

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